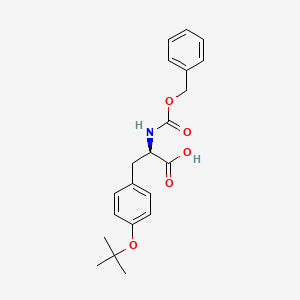

Cbz-D-Tyr(tBu)-OH

Description

Cbz-D-Tyr(tBu)-OH is a protected tyrosine derivative widely used in peptide synthesis and organic chemistry. Its structure features a carbobenzyloxy (Cbz) group protecting the α-amino group, a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, and a D-configuration at the chiral center. The Cbz group is typically removed via hydrogenolysis, while the tBu group is acid-labile, requiring conditions like formic acid (HCOOH) for cleavage . This compound is valued for its stability during solid-phase peptide synthesis (SPPS) and its role in creating enantiomerically pure peptides. Notably, the tert-butyl moiety enhances solubility in organic solvents, facilitating reactions in non-polar media .

Properties

IUPAC Name |

(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVBQSGNGCKQSV-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cbz-D-Tyr(tBu)-OH with structurally or functionally related compounds, focusing on protecting groups, physicochemical properties, and applications.

Protecting Group Comparison

- Cbz vs. Boc/Fmoc: Cbz requires hydrogenolysis, making it less compatible with sulfur-containing peptides. Boc and Fmoc are more versatile in SPPS due to orthogonal deprotection strategies .

- Enantiomer Specificity : D-Tyr(tBu)-OH exhibits identical gelation properties to its L-enantiomer, but racemic mixtures fail to form gels, highlighting stereochemical influence on self-assembly .

Role of the tert-Butyl Group

The tBu group in this compound and analogs critically impacts solubility and functionality:

- Solubility: The tBu group increases hydrophobicity, enabling dissolution in THF and DMSO. For example, L-Tyr(tBu)-OH forms gels in THF at 1.1 wt/v% without additives, whereas unprotected L-Tyr-OH cannot .

- Stability : The tBu ether resists basic conditions, allowing selective deprotection of other groups (e.g., Fmoc or Boc) during synthesis .

Research Findings and Key Differentiators

Gelation Properties : The tBu group in Tyr(tBu) derivatives is indispensable for gelation, as unmodified Tyr, Phe, or Tyr(Me) derivatives fail to form gels .

Stereochemical Impact : D- and L-Tyr(tBu)-OH exhibit identical gelation behavior, but racemic mixtures disrupt supramolecular packing, preventing gel formation .

Protecting Group Compatibility : Boc and Fmoc derivatives are preferred in automated SPPS due to milder deprotection conditions, while Cbz is niche for hydrogenation-tolerant syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.